L-teanina-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

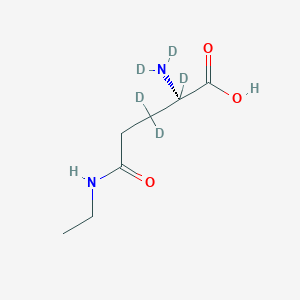

L-Theanine-d5, also known as L-Theanine-d5, is a useful research compound. Its molecular formula is C7H9D5N2O3 and its molecular weight is 179.2284689. The purity is usually 95%.

BenchChem offers high-quality L-Theanine-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Theanine-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Extensión de la Vida útil y Salud Mitocondrial

La L-teanina se ha encontrado que prolonga la vida útil al activar múltiples vías moleculares en organismos expuestos a Ultravioleta C {svg_1}. Aumenta la producción de ATP y mejora la morfología mitocondrial, extendiendo así la vida útil de los nematodos expuestos a UVC {svg_2}. También mejora la eliminación del daño del ADN mitocondrial (ADNmt) y extiende la vida útil al activar la autofagia, la mitofagia, la dinámica mitocondrial y la respuesta de proteínas desplegadas mitocondrial (UPR mt) en nematodos expuestos a UVC {svg_3}.

Efectos Anti-ansiedad

La L-teanina ha demostrado tener poderosos beneficios para la salud, como efectos anti-ansiedad {svg_4}. Es un aminoácido único no proteico y un importante componente bioactivo del té verde {svg_5}.

Regulación de la Respuesta Inmune

La L-teanina desempeña un papel inmunorregulador en la inflamación, el daño nervioso, el tracto intestinal y los tumores al regular la función de los linfocitos γδT, la síntesis de glutatión (GSH) y la secreción de citoquinas y neurotransmisores {svg_6}.

Relajación y Tensión Neural

La L-teanina se ha asociado con efectos relajantes y alivio de la tensión neural {svg_7}. Se encuentra en las hojas de té y su consumo se ha relacionado con una sensación de relajación {svg_8}.

Prevención de Enfermedades y Promoción de la Salud

La L-teanina tiene beneficios potenciales relacionados con la salud humana, incluyendo mejoras en la función cognitiva e inmune, prevención del cáncer, reducción del riesgo cardiovascular y su posible utilidad como producto alimenticio funcional {svg_9}.

Tratamiento del Cáncer de Mama

Se ha encontrado que la L-teanina interfiere con el crecimiento y la propagación de las células cancerosas de mama, jugando así un papel en el tratamiento y la prevención del cáncer de mama {svg_10}.

Mecanismo De Acción

Target of Action

L-Theanine-d5, a deuterium-labeled form of L-Theanine, primarily targets glutamate receptors in the brain . Glutamate is a major excitatory neurotransmitter, and its receptors play a crucial role in neural communication, memory formation, learning, and regulation .

Mode of Action

L-Theanine-d5, similar to its parent compound L-Theanine, is an analog of glutamate . It can block the binding of glutamate to its receptors , thereby inhibiting the excitatory effects of glutamate . This leads to neuroprotection and relaxation . Furthermore, L-Theanine-d5 can raise the levels of inhibitory neurotransmitters and work immediately to block the production of excitatory neurotransmitters .

Biochemical Pathways

L-Theanine-d5 affects several biochemical pathways. It resembles glutamate in its chemical makeup, allowing it to compete with glutamate for postsynaptic receptors and inhibiting its binding . Additionally, L-Theanine-d5 affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase, which in turn prevents neurons from taking up extracellular Gln . This mechanism contributes to L-Theanine-d5’s neuroprotective properties in stressed cells .

Pharmacokinetics

L-Theanine-d5 is carried into the intestinal brush-border membrane via a Na(+)-dependent cotransport in the small intestine . After absorption, free L-Theanine-d5 in the circulation can pass through the blood-brain barrier . .

Result of Action

The action of L-Theanine-d5 leads to several molecular and cellular effects. It promotes mental and physical relaxation while also enhancing cognitive function and mood . It has neuroprotective effects, such as preventing cell death that could contribute to cognitive losses seen in dementia and stroke patients . It also has the potential to alleviate nonalcoholic hepatic steatosis by regulating hepatocyte lipid metabolic pathways .

Action Environment

The action, efficacy, and stability of L-Theanine-d5 can be influenced by various environmental factors. For instance, diet can impact its effectiveness. A study showed that L-Theanine can regulate neurotransmitter content under a high-protein diet . .

Análisis Bioquímico

Biochemical Properties

L-Theanine-d5 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with glutamate receptors in the brain, where it blocks the binding of L-glutamic acid. This interaction helps to regulate neurotransmitter levels and provides neuroprotection by preventing excitotoxicity . Additionally, L-Theanine-d5 affects the glutamine transporter and inhibits the conversion of glutamine to glutamate, further contributing to its neuroprotective effects .

Cellular Effects

L-Theanine-d5 influences various types of cells and cellular processes. It has been shown to enhance cognitive function and mood by increasing alpha wave activity in the brain, which is associated with a state of relaxed alertness . L-Theanine-d5 also affects cell signaling pathways by modulating the levels of inhibitory neurotransmitters and blocking excitatory neurotransmitter production. This modulation helps to maintain a balance between activation and inhibition, which is crucial for mood, memory, attention, and relaxation . Furthermore, L-Theanine-d5 has been found to improve liver and brain structure and function under high-protein diets, indicating its protective effects on cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of L-Theanine-d5 involves several key interactions at the molecular level. L-Theanine-d5 competes with glutamate for postsynaptic receptors, inhibiting its binding and preventing excitotoxicity . It also binds to the glutamate transporter, limiting the uptake of glutamate and reducing its availability in the synaptic cleft . Additionally, L-Theanine-d5 suppresses the conversion of glutamine to glutamate by inhibiting the enzyme glutaminase, further reducing glutamate levels . These interactions contribute to the neuroprotective and relaxing effects of L-Theanine-d5.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Theanine-d5 have been observed to change over time. The compound is stable and does not degrade easily, maintaining its efficacy in both in vitro and in vivo studies . Long-term exposure to L-Theanine-d5 has been shown to have sustained positive effects on cellular function, including improved neurotransmitter levels, enhanced cognitive function, and protection against oxidative stress . These findings suggest that L-Theanine-d5 can provide long-lasting benefits in laboratory settings.

Dosage Effects in Animal Models

The effects of L-Theanine-d5 vary with different dosages in animal models. At lower doses, L-Theanine-d5 has been found to enhance cognitive function, improve mood, and provide neuroprotection without any adverse effects . At higher doses, some studies have reported threshold effects, where the benefits plateau and no further improvements are observed . Additionally, extremely high doses of L-Theanine-d5 may lead to toxic effects, such as liver damage and altered neurotransmitter levels . Therefore, it is important to determine the optimal dosage for achieving the desired effects while minimizing potential risks.

Metabolic Pathways

L-Theanine-d5 is involved in several metabolic pathways, primarily related to neurotransmitter regulation. It interacts with enzymes such as glutaminase and glutamate decarboxylase, which are involved in the synthesis and degradation of glutamate and gamma-aminobutyric acid (GABA) . By modulating these enzymes, L-Theanine-d5 helps to maintain a balance between excitatory and inhibitory neurotransmitters, contributing to its neuroprotective effects . Additionally, L-Theanine-d5 has been shown to affect metabolic flux and metabolite levels in the liver and brain, further supporting its role in cellular metabolism .

Transport and Distribution

L-Theanine-d5 is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the small intestine via a sodium-dependent cotransport system and then enters the bloodstream . Once in the circulation, L-Theanine-d5 can cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . The compound also interacts with transporters and binding proteins that facilitate its distribution within different tissues, ensuring its availability for cellular processes .

Subcellular Localization

The subcellular localization of L-Theanine-d5 plays a crucial role in its activity and function. L-Theanine-d5 is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors involved in neurotransmitter regulation . It may also be targeted to specific compartments or organelles through post-translational modifications or targeting signals, enhancing its efficacy in modulating cellular processes . The precise localization of L-Theanine-d5 within cells is essential for its neuroprotective and antioxidative effects.

Propiedades

IUPAC Name |

(2S)-2,3,3-trideuterio-2-(dideuterioamino)-5-(ethylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1/i3D2,5D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-SMBMUFOZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])CC(=O)NCC)N([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)